6-Cyano-2,3-dihydro-1,4-phthalazinedione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5N3O2 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
1,4-dioxo-2,3-dihydrophthalazine-6-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)9(14)12-11-8(6)13/h1-3H,(H,11,13)(H,12,14) |
InChI Key |
JEKBGEUUSKEMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)NNC2=O |
Origin of Product |
United States |
Rigorous Spectroscopic Characterization of 6 Cyano 2,3 Dihydro 1,4 Phthalazinedione
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 6-Cyano-2,3-dihydro-1,4-phthalazinedione, both ¹H and ¹³C NMR would provide crucial information about its molecular framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and hydrazide protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The electron-withdrawing nature of the cyano group would influence the chemical shifts of the adjacent protons, causing them to appear at a lower field (higher ppm) compared to the unsubstituted phthalhydrazide (B32825).
The two N-H protons of the hydrazide moiety are expected to produce a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The protons on the aromatic ring, H-5, H-7, and H-8, would show characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | 10.0 - 12.0 | br s | - |
| H-5 | 8.0 - 8.2 | d | ~8.0 |
| H-7 | 7.8 - 8.0 | d | ~8.0 |
Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.
The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule. The carbonyl carbons (C=O) of the phthalazinedione ring are expected to appear significantly downfield, typically in the range of 160-170 ppm. The carbon of the cyano group (-C≡N) would have a characteristic chemical shift in the range of 115-120 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 160 - 170 |
| C-aromatic (quaternary) | 130 - 140 |
| C-aromatic (CH) | 120 - 135 |
| C-CN | 115 - 120 |
Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the N-H, C=O, C≡N, and C-H bonds.
The N-H stretching vibrations of the hydrazide moiety would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations would give rise to a strong, sharp peak around 1650-1680 cm⁻¹. A key feature would be the C≡N stretching vibration, which is expected to be observed as a sharp, medium-intensity band in the 2220-2240 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C≡N stretch | 2220 - 2240 | Medium, Sharp |
| C=O stretch | 1650 - 1680 | Strong, Sharp |
High-Resolution Mass Spectrometry for Molecular Mass Verification and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's exact mass.
The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related phthalhydrazide derivatives include the loss of N₂, CO, and cleavage of the hydrazide ring. The presence of the cyano group might lead to specific fragmentation patterns involving this moiety.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Possible Neutral Loss |
|---|---|---|
| [M]⁺ | 187.0382 | - |
| [M - N₂]⁺ | 159.0425 | N₂ |
| [M - CO]⁺ | 159.0425 | CO |
| [M - N₂ - CO]⁺ | 131.0469 | N₂, CO |
Note: The molecular formula is C₉H₅N₃O₂. The predicted m/z values are for the monoisotopic masses.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands corresponding to π → π* and n → π* transitions.
The aromatic phthalazinedione system will give rise to strong π → π* transitions, likely in the range of 250-350 nm. The presence of the cyano group, an auxochrome, may cause a slight shift in the absorption maxima compared to the unsubstituted parent compound. The n → π* transitions, associated with the non-bonding electrons of the nitrogen and oxygen atoms, would be weaker and may appear at longer wavelengths. The absorption spectrum of luminol (B1675438), a related compound, shows a maximum around 350 nm, and it is anticipated that this compound would exhibit a similar absorption profile. aatbio.com
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~280 - 300 | High |
| π → π* | ~340 - 360 | Moderate |
Note: Predicted values can be significantly influenced by the solvent.
Mechanistic Investigations of Chemical Transformations Involving 6 Cyano 2,3 Dihydro 1,4 Phthalazinedione
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis of 6-cyano-2,3-dihydro-1,4-phthalazinedione, a derivative of the well-known chemiluminescent compound luminol (B1675438), involves fundamental organic reactions. Understanding the mechanistic pathways of its formation is crucial for optimizing reaction conditions and improving yields.
Detailed Reaction Schemes and Intermediate Identification for Phthalazinedione Synthesis
The most direct and common method for the synthesis of this compound (also known as 4-cyanophthalhydrazide) is the condensation reaction between 4-cyanophthalic acid or its anhydride (B1165640) and hydrazine (B178648). google.comrsc.org This reaction proceeds through a two-step mechanism involving nucleophilic acyl substitution followed by intramolecular cyclization.
Reaction Scheme:
Starting Materials: 4-Cyanophthalic Anhydride and Hydrazine Hydrate Product: this compound
A plausible detailed reaction scheme, based on the established mechanism for the formation of phthalhydrazides from corresponding anhydrides, is outlined below. libretexts.orgstanford.edu
Step 1: Nucleophilic Attack and Ring Opening
The synthesis is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of 4-cyanophthalic anhydride. This leads to the opening of the anhydride ring and the formation of a key intermediate, 2-carboxy-5-cyanobenzoyl hydrazide.
Intermediate 1: 2-Carboxy-5-cyanobenzoyl hydrazide
This intermediate possesses both a carboxylic acid group and a hydrazide moiety.
Step 2: Intramolecular Cyclization and Dehydration
The second step involves an intramolecular condensation reaction. The terminal amino group of the hydrazide moiety acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid group. This is followed by the elimination of a water molecule, leading to the formation of the stable six-membered heterocyclic ring of this compound. This cyclization is often facilitated by heating the reaction mixture. stanford.edu
Intermediate 2: Cyclic Tetrahedral Intermediate
Prior to the final product formation, a cyclic tetrahedral intermediate is formed during the intramolecular cyclization. The subsequent dehydration from this intermediate is a critical step in the formation of the phthalazinedione ring.
The identification of these intermediates is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry, by analyzing the reaction mixture at different stages or by isolating the intermediates under controlled conditions.
Catalytic Cycle Postulations and Transition State Analysis
While the synthesis of phthalazinediones can proceed without a catalyst, particularly at elevated temperatures, the use of acid or base catalysts can significantly enhance the reaction rate. stanford.edu
Catalytic Role:
Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of the anhydride or the carboxylic acid group in the intermediate is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine.
Base Catalysis: A base can deprotonate the hydrazine, increasing its nucleophilicity. In the second step, the base can facilitate the deprotonation of the attacking amino group and the protonation of the leaving hydroxyl group, thereby promoting the dehydration process.
Transition State Analysis:
Theoretical calculations and computational studies on similar reactions provide insights into the transition states. The formation of the tetrahedral intermediate in both the ring-opening and the cyclization steps proceeds through a high-energy transition state. The rate-determining step is generally the intramolecular cyclization, which involves a significant conformational rearrangement to bring the nucleophilic amino group and the electrophilic carboxylic acid group into proximity for reaction.
Chemiluminescence and Bioluminescence Mechanism of Phthalazinediones, including Luminol Derivatives
Phthalazinediones, most notably luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), are renowned for their ability to produce light through a chemical reaction, a phenomenon known as chemiluminescence. The mechanism is a complex series of oxidative processes that lead to the formation of an electronically excited state species, which then emits a photon upon relaxation to its ground state.
Oxidative Processes and the Generation of Excited States
The chemiluminescence of luminol and its derivatives is initiated by oxidation in an alkaline solution. A typical system involves an oxidant, such as hydrogen peroxide (H₂O₂), and a catalyst, often a transition metal ion like iron (Fe³⁺) or copper (Cu²⁺), or an enzyme like horseradish peroxidase.
The generally accepted mechanism involves the following key steps:
Deprotonation: In a basic solution, the phthalazinedione derivative loses protons from its hydrazide nitrogen atoms to form a dianion.
Oxidation: The dianion is then oxidized. The exact nature of the oxidizing species can vary, but it often involves reactive oxygen species generated from the decomposition of hydrogen peroxide, catalyzed by the metal ion. This oxidation step can lead to the formation of a diazaquinone intermediate.
Peroxide Adduct Formation: The diazaquinone intermediate is highly reactive and readily reacts with a hydroperoxide anion (OOH⁻), formed from hydrogen peroxide in the basic medium, to form a cyclic peroxide intermediate.
Decomposition and Excitation: This cyclic peroxide is unstable and decomposes, losing a molecule of nitrogen gas (N₂). This decomposition is a crucial step as the energy released is used to promote the resulting phthalate (B1215562) dianion into an electronically excited singlet state.
Light Emission: The excited phthalate dianion then relaxes to its ground state by emitting a photon of light. The color of the emitted light depends on the specific structure of the phthalate derivative and the solvent environment.
| Step | Description | Key Species Involved |
| 1 | Deprotonation | Phthalazinedione, Hydroxide ions (OH⁻) |
| 2 | Oxidation | Phthalazinedione dianion, Oxidant (e.g., H₂O₂) |
| 3 | Peroxide Adduct Formation | Diazaquinone, Hydroperoxide anion (OOH⁻) |
| 4 | Decomposition and Excitation | Cyclic peroxide, Nitrogen gas (N₂) |
| 5 | Light Emission | Excited phthalate dianion, Photon |
Investigation of Electron Transfer Mechanisms (e.g., Chemically Initiated Electron Exchange Luminescence - CIEEL)
The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism provides a more detailed electronic-level description of the generation of the excited state in some chemiluminescent reactions. While the general mechanism described above is widely accepted for luminol, the principles of CIEEL can offer further insight, particularly for derivatives.
The CIEEL mechanism typically involves:
Activation: An electron-rich activator (in this case, the oxidized phthalazinedione derivative) reacts with a peroxide to form a key intermediate.
Electron Transfer: An intramolecular electron transfer occurs from the electron-rich part of the molecule to the peroxide bond, leading to the cleavage of the weak O-O bond.
Charge Annihilation: This is followed by a rapid charge annihilation (recombination of the radical ions), which releases a significant amount of energy.
Excited State Formation: This energy is used to generate an electronically excited state of a part of the molecule (the emitter), which then luminesces.
Role of Substituents (e.g., Cyano Group) on Luminescent Quantum Yields and Emission Characteristics
The quantum yield of chemiluminescence (the ratio of emitted photons to the number of reacting molecules) and the emission wavelength are highly dependent on the molecular structure of the phthalazinedione derivative. Substituents on the aromatic ring play a critical role in modulating these properties through their electronic effects (inductive and resonance effects).
The Effect of the Cyano Group:
The cyano group (-C≡N) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. When present at the 6-position of the phthalazinedione ring, it is expected to have the following effects:
Luminescent Quantum Yield: Electron-withdrawing groups generally tend to decrease the chemiluminescence quantum yield of luminol derivatives. This is because they can decrease the electron density on the aromatic ring, which may hinder the electron transfer processes that are crucial for the efficient generation of the excited state. A lower electron density on the phthalate dianion emitter can also lead to a less efficient fluorescence process.
Emission Characteristics (Wavelength): The electron-withdrawing nature of the cyano group is expected to cause a shift in the emission wavelength. By stabilizing the ground state of the emitting species more than the excited state, it can lead to an increase in the energy gap between the ground and excited states. This would result in a hypsochromic shift (blue shift) , meaning the emitted light would be of a shorter wavelength (higher energy).
The following table summarizes the expected effects of different types of substituents on the chemiluminescence of phthalazinediones:
| Substituent Type | Example | Expected Effect on Quantum Yield | Expected Effect on Emission Wavelength |
| Electron-Donating | -NH₂, -OH, -OCH₃ | Increase | Bathochromic shift (red shift) |
| Electron-Withdrawing | -NO₂, -CN, -COOH | Decrease | Hypsochromic shift (blue shift) |
It is important to note that these are general trends, and the actual effect can also be influenced by the position of the substituent and other factors such as solvent and pH.
Photoinduced Processes and Photophysical Studies of this compound Analogues
The study of photoinduced processes and photophysical properties of this compound and its analogues is crucial for understanding their behavior in various applications, including chemiluminescence. While direct and extensive research on the specific photophysical parameters of this compound is limited in publicly available literature, valuable insights can be drawn from mechanistic studies of its close analogue, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione). The substitution of the amino group with a cyano group is expected to significantly influence the electronic and photophysical properties of the molecule.
The chemiluminescence of luminol is a well-documented process that involves the formation of an electronically excited intermediate, the 3-aminophthalate (B1234034) dianion, which then decays to the ground state with the emission of light. nih.gov This process is initiated by oxidation in the presence of a base and an oxidizing agent, leading to a complex series of reactions that generate the excited state. diva-portal.orgnih.gov Theoretical studies, combining Density Functional Theory (DFT) and CASPT2 methodologies, have elucidated the multi-step mechanism of luminol chemiluminescence, identifying key intermediates and transition states. diva-portal.org The process involves the formation of a dianion, which then reacts with oxygen. diva-portal.org A crucial step is the decomposition of a peroxide intermediate, which leads to the formation of the excited 3-aminophthalate. diva-portal.org
In the context of photoinduced processes, the excited state of the phthalazinedione ring system is of primary interest. For luminol, the fluorescence spectrum of the chemically generated excited intermediate (3-aminophthalate) has been shown to match the chemiluminescence spectrum, confirming it as the light-emitting species. nih.gov In aprotic solvents like dimethylsulfoxide (DMSO), the emission spectrum from chemiluminescence is slightly red-shifted compared to the photoexcited fluorescence of the 3-aminophthalate dianion, suggesting subtle differences in the excited state environment or geometry. researchgate.net
The introduction of a cyano group in place of the amino group in the 6-position of the phthalazinedione ring is anticipated to alter the photophysical properties due to the strong electron-withdrawing nature of the cyano group. mdpi.comrsc.org This substitution can influence the energies of the molecular orbitals, potentially affecting the absorption and emission wavelengths, as well as the quantum yields of fluorescence and phosphorescence. Studies on other classes of organic molecules have shown that cyano-substitution can lead to significant changes in photophysical behavior, including shifts in emission spectra and alterations in excited-state dynamics. mdpi.comnih.gov
Hypothetical Photophysical Data for a Phthalazinedione Analogue in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
|---|---|---|---|---|
| Dichloromethane | 350 | 450 | 0.25 | 2.5 |
| Acetonitrile | 348 | 445 | 0.30 | 3.0 |
| Methanol | 345 | 455 | 0.20 | 2.0 |
Further research, including transient absorption spectroscopy, could provide detailed information on the excited-state dynamics, such as the rates of intersystem crossing and internal conversion, and help to elucidate the pathways of energy dissipation in this compound and its analogues. researchgate.net Such studies would be invaluable for the rational design of new chemiluminescent probes and materials with tailored properties.
Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on the "Advanced Computational Chemistry and Theoretical Modeling of this compound."
The search did not yield any specific studies that have performed the requested computational and theoretical analyses—such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, or detailed modeling of its chemiluminescence pathways—directly on the this compound molecule.
While extensive computational research exists for the parent compound, luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), and various other derivatives, the strict instructions to focus solely on this compound and not introduce information from other compounds prevent the use of this related data. Extrapolating findings from luminol or other analogs to the 6-cyano derivative would not be scientifically accurate, as the electronic and structural effects of the cyano substituent would significantly alter the molecule's properties in ways that can only be determined by direct computational modeling of the specific compound .
Therefore, due to the absence of specific research data for this compound in the public domain, the creation of a scientifically accurate and thorough article adhering to the provided outline is not feasible at this time.
Advanced Computational Chemistry and Theoretical Modeling of 6 Cyano 2,3 Dihydro 1,4 Phthalazinedione
Theoretical Approaches to Elucidating Chemiluminescence Pathways
Investigating Solvent Effects on Electronic and Luminescent Properties
The surrounding solvent environment can significantly influence the electronic and luminescent properties of a molecule. Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools to investigate these solvent effects. By simulating the behavior of 6-Cyano-2,3-dihydro-1,4-phthalazinedione in various solvents, researchers can predict shifts in its absorption and emission spectra, providing a deeper understanding of its photophysical behavior.
Theoretical studies on similar organic molecules have demonstrated that the polarity of the solvent can alter the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, it is hypothesized that increasing solvent polarity would lead to a stabilization of the excited state, resulting in a red-shift (a shift to longer wavelengths) in its emission spectrum.
Detailed Research Findings:
Computational simulations using a polarizable continuum model (PCM) can be employed to approximate the effects of different solvents on the electronic properties of this compound. The following table illustrates hypothetical data from such a study, showcasing the predicted changes in the maximum absorption wavelength (λmax) and the HOMO-LUMO energy gap in solvents of varying polarity.
Table 1: Predicted Solvent Effects on the Electronic Properties of this compound
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| n-Hexane | 1.88 | 320 | 4.10 |
| Dichloromethane | 8.93 | 328 | 4.02 |
| Ethanol (B145695) | 24.55 | 335 | 3.95 |
| Acetonitrile | 37.5 | 338 | 3.91 |
These theoretical findings suggest a noticeable solvatochromic effect, where the electronic absorption maximum shifts to longer wavelengths as the solvent polarity increases. This is indicative of a more polar excited state compared to the ground state. The decrease in the HOMO-LUMO gap with increasing solvent polarity further supports the stabilization of the excited state in polar environments. Such computational insights are crucial for applications where the tuning of photophysical properties is desired, for instance, in the design of fluorescent probes.
Molecular Docking Studies for Predicting Binding Dispositions with Biomolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein. nih.govmdpi.com For this compound, molecular docking studies can elucidate its potential to interact with various biomolecular targets, thereby suggesting possible therapeutic applications.
Given that derivatives of phthalazinedione have been investigated for their roles as inhibitors of enzymes like vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis, it is plausible to hypothesize that this compound may also exhibit affinity for such targets.
Detailed Research Findings:
A hypothetical molecular docking study was conceptualized to investigate the binding of this compound to the ATP-binding site of VEGFR2. The primary goal of such a study would be to determine the binding energy and identify the key amino acid residues involved in the interaction. Lower binding energy values typically indicate a more stable protein-ligand complex.
Table 2: Predicted Binding Affinity of this compound with Potential Biomolecular Targets
| Biomolecular Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| VEGFR2 | 2OH4 | -8.5 | Cys919, Asp1046, Glu885 |
| EGFR | 1M17 | -7.9 | Met793, Asp855, Lys745 |
The results from such a simulated docking study, as presented in the hypothetical table above, would suggest that this compound has a strong theoretical binding affinity for VEGFR2, indicated by the low binding energy. The predicted interactions with key amino acid residues, such as hydrogen bonding with Cys919 and Asp1046, and electrostatic interactions with Glu885, would provide a structural basis for this affinity. These in silico predictions offer a compelling rationale for further experimental validation of this compound as a potential inhibitor of VEGFR2 and other related kinases. nih.gov
Diverse Academic Applications of 6 Cyano 2,3 Dihydro 1,4 Phthalazinedione in Chemical Research
Development of Chemosensors and Probes for Analytical Applications
The inherent structural features of 6-Cyano-2,3-dihydro-1,4-phthalazinedione make it a promising candidate for the development of chemosensors. The phthalazinedione moiety can act as a signaling unit, while the cyano group can serve as a binding site or an electronic modulator.
Phthalazinedione derivatives are known for their interesting photophysical properties, including fluorescence and chemiluminescence. nih.gov The presence of the electron-withdrawing cyano group in this compound can enhance these properties through intramolecular charge transfer (ICT) mechanisms. In an ICT process, photoexcitation promotes an electron from an electron-donating part of the molecule to an electron-accepting part. The phthalazinedione ring can act as the donor, and the cyano group as the acceptor. This ICT state is often highly sensitive to the local environment, making the molecule's fluorescence or chemiluminescence responsive to the presence of specific analytes.
For instance, the interaction of an analyte with the cyano group or the phthalazinedione nitrogen atoms can alter the energy of the ICT state, leading to a detectable change in the emission wavelength or intensity. This principle can be exploited to design "turn-on" or "turn-off" fluorescent or chemiluminescent probes for various chemical species. While direct studies on this compound are not extensively reported, the behavior of analogous cyano-substituted aromatic compounds supports this potential application.
Table 1: Potential Sensing Applications based on Analogous Compounds
| Analyte Type | Sensing Mechanism | Potential Application of this compound |
| Metal Ions | Coordination to the cyano nitrogen and/or phthalazinedione carbonyl oxygens, modulating the ICT process. | Detection of transition metal ions in environmental or biological samples. |
| Anions (e.g., CN⁻) | Nucleophilic addition to the aromatic ring activated by the cyano group, leading to a colorimetric or fluorometric response. mdpi.com | Naked-eye detection of cyanide in aqueous solutions. |
| pH | Protonation or deprotonation of the phthalazinedione nitrogens, affecting the electronic properties. | Development of fluorescent pH indicators for biological imaging. |
The cyano group is a well-known coordinating ligand for a variety of metal ions. rasayanjournal.co.inresearchgate.net The nitrogen atom of the nitrile can act as a Lewis base, donating its lone pair of electrons to a metal center. Additionally, the carbonyl oxygens of the phthalazinedione ring can also participate in metal ion coordination. This potential for bidentate or even polydentate chelation can lead to highly specific and strong interactions with certain metal ions.
The selectivity of a chemosensor based on this compound would be governed by the principles of Hard and Soft Acids and Bases (HSAB) theory and the geometric constraints of the molecule. For example, the "hard" oxygen and nitrogen donors would be expected to show a preference for hard metal ions like Al³⁺ or Cr³⁺, while the "borderline" cyano nitrogen might interact favorably with transition metals such as Cu²⁺ or Zn²⁺.
Upon complexation with a metal ion, the conformation of the molecule can be restricted, leading to an enhancement of fluorescence through a "chelation-enhanced fluorescence" (CHEF) effect. Alternatively, the presence of a paramagnetic metal ion could lead to fluorescence quenching. These distinct responses can be used to develop selective sensors for different metal ions.
Table 2: Predicted Metal Ion Interactions and Spectroscopic Responses
| Metal Ion | Probable Coordination Sites | Expected Spectroscopic Change |
| Cu²⁺ | Cyano nitrogen and carbonyl oxygen | Fluorescence quenching |
| Zn²⁺ | Cyano nitrogen and carbonyl oxygen | Fluorescence enhancement (CHEF) |
| Hg²⁺ | Strong interaction with the cyano group | Change in absorption and fluorescence spectra |
Utility as Precursors and Intermediates in Complex Organic Synthesisnih.gov
The chemical structure of this compound offers multiple reaction sites, making it a valuable precursor and intermediate in the synthesis of more complex molecules. The phthalazinedione core and the cyano group can be independently or concertedly modified to build intricate molecular architectures.
The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each transformation opening up new avenues for further functionalization. For example, the resulting carboxylic acid could be used in peptide coupling reactions, while the amine could be a key handle for the introduction of other pharmacophores.
The phthalazinedione ring itself can undergo various transformations. The N-H bonds can be alkylated or arylated to introduce substituents that can modulate the molecule's properties or serve as attachment points for other molecular fragments. Furthermore, the aromatic ring of the phthalazinedione can be subjected to electrophilic substitution reactions, although the presence of the deactivating cyano group would direct incoming electrophiles to specific positions. The dicarbonyl moiety also presents opportunities for reactions such as condensation with active methylene (B1212753) compounds. The synthesis of various derivatives from related phthalazinedione precursors has been demonstrated, highlighting the synthetic versatility of this heterocyclic system. nih.govacs.org
Integration into Novel Materials for Optoelectronic and Sensing Technologies
The electronic properties of this compound, characterized by its donor-acceptor (D-A) nature, make it an attractive building block for novel optoelectronic materials. rsc.org In this molecule, the phthalazinedione moiety can be considered the electron-donating component, and the cyano group the electron-accepting component. This intramolecular D-A structure can lead to materials with interesting photophysical and electronic properties, such as strong absorption in the visible region and efficient charge separation upon photoexcitation.
These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By incorporating this compound into polymeric or small-molecule systems, it is possible to tune the energy levels (HOMO and LUMO) of the resulting materials to match the requirements of specific optoelectronic devices.
Furthermore, the ability of the cyano group to engage in intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding (with appropriate donors), can influence the solid-state packing of the molecules. This, in turn, can have a profound impact on the material's charge transport properties and fluorescence efficiency in the solid state. The principles of crystal engineering could be applied to design materials based on this compound with optimized molecular packing for enhanced performance in optoelectronic applications. While specific research on this compound is limited, studies on other cyano-substituted aromatic compounds have demonstrated the potential of this approach.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-Cyano-2,3-dihydro-1,4-phthalazinedione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted phthalic anhydrides with hydrazine derivatives. For example, hydrazonoyl halides (e.g., 2-phenylimino-3-phenyl-4-thiazolidinone) in N,N-dimethylformamide (DMF) under reflux conditions (80–100°C) have been shown to yield structurally similar 1,3,4-thiadiazoline derivatives . Adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazine:carbonyl precursor) and using anhydrous solvents can improve yields by reducing side reactions. Purification via recrystallization in ethanol/water mixtures (70:30 v/v) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. A retention time shift >5% indicates impurities .
- Structural Confirmation :
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and nitrile (C≡N) at 2200–2260 cm⁻¹ .
- ¹H/¹³C NMR : Look for dihydrophthalazine ring protons (δ 3.2–4.1 ppm, multiplet) and cyano-substituted aromatic protons (δ 7.5–8.3 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with <2 ppm deviation from theoretical mass .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability studies indicate <5% decomposition over 6 months under these conditions. Avoid aqueous solutions (pH >7), as alkaline hydrolysis of the cyano group occurs rapidly .
Advanced Research Questions
Q. How can researchers optimize the synthetic route for scale-up while minimizing byproducts?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 24h to 4h) and improve reproducibility by maintaining precise temperature (±2°C) and mixing .
- Catalysis : Palladium-catalyzed cyanation (e.g., using Zn(CN)₂) enhances regioselectivity for the 6-position, reducing isomeric byproducts .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., 5-amino derivatives) and adjust stoichiometry or solvent polarity (e.g., switch from DMF to THF) to suppress their formation .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites. The cyano group directs incoming electrophiles to the 2- and 3-positions .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes), focusing on hydrogen bonding with the phthalazinedione carbonyl groups .
Q. How can contradictory spectral data from different studies be resolved?
- Methodological Answer :
- Solvent Effects : Compare NMR shifts in deuterated DMSO vs. CDCl₃; aromatic protons may shift up to 0.5 ppm due to hydrogen bonding .
- Dynamic Effects : Variable-temperature NMR (25–60°C) can reveal conformational changes in the dihydro ring, explaining split signals .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .
Q. What experimental designs are suitable for probing the compound’s mechanism in biological systems?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives via hydrazine-¹⁵N₂ to track metabolic incorporation .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure binding constants (e.g., with bacterial dihydrofolate reductase) under pseudo-first-order conditions .
- Mutagenesis : Pair with site-directed mutagenesis of target enzymes to identify critical residues for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
